molecular formula C24H29N3O B12662748 3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone CAS No. 3980-50-5

3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone

Katalognummer: B12662748
CAS-Nummer: 3980-50-5
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: KFJPMPQKBODYEB-SIBCGJTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 96547 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.

Analyse Chemischer Reaktionen

NSC 96547 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 96547 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological assays to study its effects on different biological systems.

    Medicine: Research may explore its potential therapeutic effects or its role in drug development.

    Industry: It can be used in the production of various industrial chemicals or materials.

Wirkmechanismus

The mechanism by which NSC 96547 exerts its effects involves specific molecular targets and pathways. It may interact with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

NSC 96547 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. The comparison can help identify the unique properties and potential advantages of NSC 96547 over other compounds.

Conclusion

NSC 96547 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable tool in research and development.

Eigenschaften

CAS-Nummer

3980-50-5

Molekularformel

C24H29N3O

Molekulargewicht

375.5 g/mol

IUPAC-Name

(3Z,5Z)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C24H29N3O/c1-25(2)22-10-6-18(7-11-22)14-20-16-27(5)17-21(24(20)28)15-19-8-12-23(13-9-19)26(3)4/h6-15H,16-17H2,1-5H3/b20-14-,21-15-

InChI-Schlüssel

KFJPMPQKBODYEB-SIBCGJTDSA-N

Isomerische SMILES

CN1C/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C1

Kanonische SMILES

CN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.